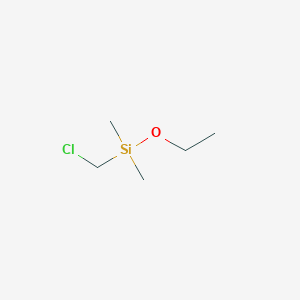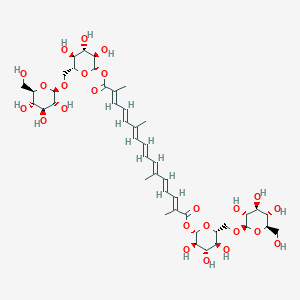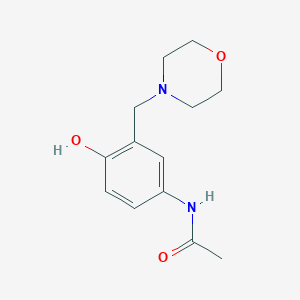![molecular formula CuH2O4S B084275 Cuprate(1-), [sulfato(2-)-O]- CAS No. 12400-75-8](/img/structure/B84275.png)
Cuprate(1-), [sulfato(2-)-O]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(1-), [sulfato(2-)-O-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand.
Mecanismo De Acción
The mechanism of action of Cuprate(1-), [sulfato(2-)-O-] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule.
Efectos Bioquímicos Y Fisiológicos
Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. In addition, Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cuprate(1-), [sulfato(2-)-O-] in lab experiments is its stability under normal laboratory conditions. This allows for the compound to be stored and transported easily. In addition, the compound is relatively easy to synthesize, which makes it an attractive option for researchers.
However, one of the limitations of using Cuprate(1-), [sulfato(2-)-O-] is its potential toxicity. In vitro studies have demonstrated that the compound can be toxic to certain cell lines, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for research on Cuprate(1-), [sulfato(2-)-O-]. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to determine the safety and efficacy of the compound in vivo, which may lead to its potential use in the field of medicine.
Métodos De Síntesis
The synthesis of Cuprate(1-), [sulfato(2-)-O-] is a complex process that involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Cuprate(1-), [sulfato(2-)-O-] has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a precursor for the synthesis of high-temperature superconductors. In addition, it has been used in the synthesis of magnetic materials and as a catalyst for various chemical reactions.
Propiedades
Número CAS |
12400-75-8 |
|---|---|
Nombre del producto |
Cuprate(1-), [sulfato(2-)-O]- |
Fórmula molecular |
CuH2O4S |
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clave InChI |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
SMILES canónico |
OS(=O)(=O)O.[Cu] |
Sinónimos |
Cuprate(1-), [sulfato(2-)-O]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



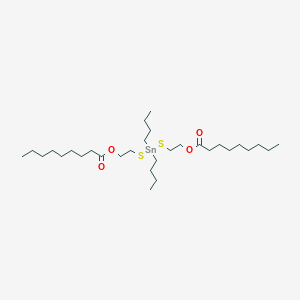
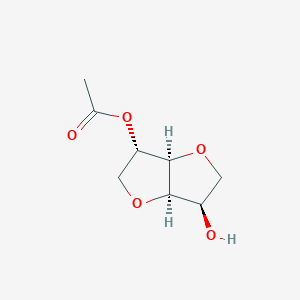
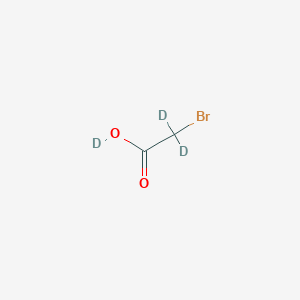
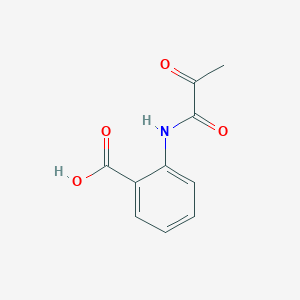
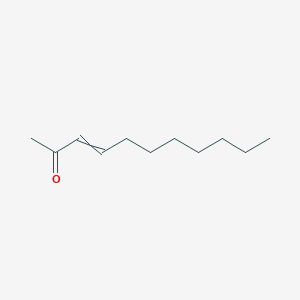
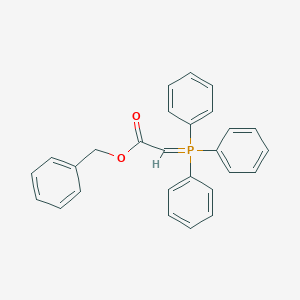
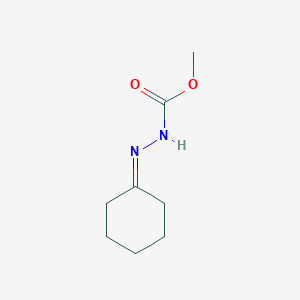
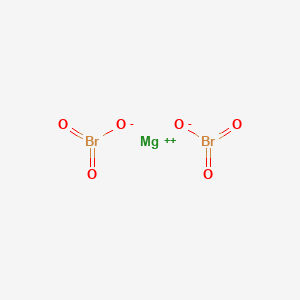
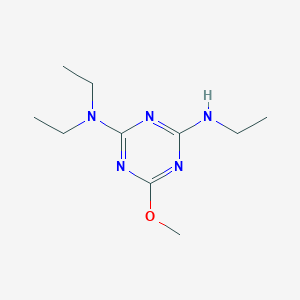
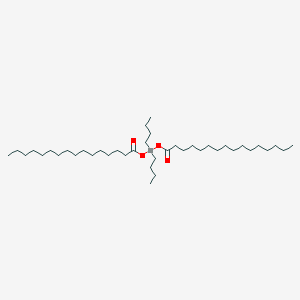
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
